1,1-Dimethoxy-4-methyl-3-penten-2-one
Description
1,1-Dimethoxy-4-methyl-3-penten-2-one (CAS RN: 127256-03-5) is a branched ketone derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.197 g/mol . Its monoisotopic mass is 158.094294, and its structure features a conjugated enone system (α,β-unsaturated ketone) with two methoxy groups at the 1-position and a methyl group at the 4-position. This compound is characterized by its IUPAC name 1,1-dimethoxy-4-methylpent-3-en-2-one, highlighting its functional groups and substituents .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1,1-dimethoxy-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C8H14O3/c1-6(2)5-7(9)8(10-3)11-4/h5,8H,1-4H3 |
InChI Key |
MQHICLPNDCVIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(OC)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,1-Dimethoxy-4-methyl-3-penten-2-one with structurally or functionally related compounds:
Key Structural and Functional Differences:
Substituent Effects :
- The methoxy groups in this compound increase its polarity and electron-withdrawing character compared to mesityl oxide, which lacks oxygen-based substituents. This difference likely alters its reactivity in nucleophilic additions or redox reactions .
- The trimethylsiloxy group in 4-Trimethylsiloxy-3-penten-2-one imparts steric bulk and lipophilicity, making it more suitable for reactions requiring moisture-sensitive intermediates .
Cyclic vs. Acyclic Systems: Dihydrojasmone’s cyclopentenone ring introduces rigidity and stereochemical constraints absent in the acyclic this compound. This structural feature enhances its stability in volatile applications like perfumery .
Reactivity Profiles: The conjugated enone system in this compound and mesityl oxide facilitates Michael additions or Diels-Alder reactions. However, the electron-donating methoxy groups in the former may reduce electrophilicity compared to mesityl oxide .
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